molecular formula C13H8ClN3O3 B13872167 N-(2-chloro-4-nitrophenyl)-1,3-benzoxazol-2-amine

N-(2-chloro-4-nitrophenyl)-1,3-benzoxazol-2-amine

Cat. No.: B13872167
M. Wt: 289.67 g/mol
InChI Key: MMTIPKBVNZJBMM-UHFFFAOYSA-N
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Description

N-(2-chloro-4-nitrophenyl)-1,3-benzoxazol-2-amine is a chemical compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring fused with an amine group and substituted with a 2-chloro-4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-nitrophenyl)-1,3-benzoxazol-2-amine typically involves the reaction of 2-chloro-4-nitroaniline with 2-aminophenol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the benzoxazole ring. The reaction mixture is heated to a temperature range of 100-150°C for several hours to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the cyclization reaction under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-nitrophenyl)-1,3-benzoxazol-2-amine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-chloro-4-nitrophenyl)-1,3-benzoxazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its benzoxazole moiety, which can exhibit fluorescence properties.

    Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-nitrophenyl)-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-(2-chloro-4-nitrophenyl)-1,3-benzoxazol-2-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its benzoxazole ring, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H8ClN3O3

Molecular Weight

289.67 g/mol

IUPAC Name

N-(2-chloro-4-nitrophenyl)-1,3-benzoxazol-2-amine

InChI

InChI=1S/C13H8ClN3O3/c14-9-7-8(17(18)19)5-6-10(9)15-13-16-11-3-1-2-4-12(11)20-13/h1-7H,(H,15,16)

InChI Key

MMTIPKBVNZJBMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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